molecular formula C16H22Si B14511868 CID 78064052

CID 78064052

Katalognummer: B14511868
Molekulargewicht: 242.43 g/mol
InChI-Schlüssel: RWXXDOKDNMGLFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78064052 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

The synthesis of CID 78064052 involves several steps, each requiring specific reagents and conditions. The preparation methods can be broadly categorized into synthetic routes and industrial production methods.

Synthetic Routes

The synthetic routes for this compound typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. For example, one method may involve the hydrolysis of a precursor compound in the presence of an inorganic acid and a catalyst to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that are optimized for efficiency and yield. These methods may include continuous flow reactions, high-pressure reactors, and advanced purification techniques to ensure the quality and purity of the final product .

Analyse Chemischer Reaktionen

CID 78064052 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and specific conditions that influence the outcome and yield of the reactions.

Types of Reactions

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated or alkylated products .

Wissenschaftliche Forschungsanwendungen

CID 78064052 has a wide range of scientific research applications, making it a valuable compound in various fields.

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its unique reactivity makes it a valuable tool for chemists working on novel synthetic pathways .

Biology

In biological research, this compound is studied for its potential effects on cellular processes and pathways. It may be used to investigate the mechanisms of action of various biological targets and to develop new therapeutic agents .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Researchers are investigating its effects on specific diseases and conditions, aiming to develop new treatments and drugs .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in manufacturing, materials science, and other industrial processes .

Wirkmechanismus

The mechanism of action of CID 78064052 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes .

Molecular Targets and Pathways

This compound may target various molecular pathways, including those involved in signal transduction, metabolism, and gene expression. By interacting with these pathways, it can alter cellular functions and responses, leading to its observed effects .

Eigenschaften

Molekularformel

C16H22Si

Molekulargewicht

242.43 g/mol

InChI

InChI=1S/C16H22Si/c1-12(2)14-10-9-13(3)16(11-14)17-15-7-5-4-6-8-15/h4-9,12,14,16H,10-11H2,1-3H3

InChI-Schlüssel

RWXXDOKDNMGLFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCC(CC1[Si]C2=CC=CC=C2)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.